Adenine, 1-oxide
Description
Introduction to Adenine 1-Oxide in Contemporary Chemical Research
Historical Context and Discovery in Purine Oxidation Studies
The discovery of adenine 1-oxide dates to mid-20th-century investigations into purine oxidation pathways. Early work focused on characterizing reactive oxygen species (ROS)-induced modifications of nucleic acid bases, driven by growing interest in radiation biology and mutagenesis. The compound was first synthesized chemically through the oxidation of adenine using monopermaleic acid in aqueous solutions at neutral pH, achieving yields of 75–80% after chromatographic purification. This method established adenine 1-oxide as a stable analogue for studying oxidative lesions in DNA.
By the 1960s, researchers began exploring its coordination chemistry, synthesizing metal complexes with transition metals like copper(II) and mercury(II). X-ray crystallographic studies revealed that adenine 1-oxide could act as a bidentate ligand, binding through the N7 and N9 positions while maintaining the N1-oxide moiety. These findings underscored its potential as a model for understanding metal-nucleobase interactions in biological systems.
The development of analytical techniques, such as ³²P-postlabeling assays, further cemented its role in DNA damage studies. This method enabled sensitive detection of adenine 1-oxide in H₂O₂-treated DNA, with a detection limit of 1 lesion per 10⁶ bases. Such advancements highlighted the compound’s utility in quantifying oxidative damage and assessing repair mechanisms.
Table 1: Key Historical Milestones in Adenine 1-Oxide Research
Role as a Model System for Nucleobase Modification Investigations
Adenine 1-oxide’s non-canonical structure has made it indispensable for probing enzymatic recognition and DNA replication fidelity. Unlike natural adenine, the N1-oxide group disrupts Watson-Crick base pairing, forcing polymerases to employ alternative strategies for bypass. Kinetic studies with human DNA polymerase-ι (Polι) demonstrated that the enzyme incorporates thymine opposite adenine 1-oxide with 100-fold greater efficiency than cytosine, leveraging Hoogsteen base pairing to maintain replication accuracy. This selectivity is critical for understanding error-free translesion synthesis.
The compound also serves as a substrate for studying phosphoryl transfer reactions. Mitochondrial phosphotransferases and cytosolic kinases, such as pyruvate kinase and hexokinase, efficiently process adenine 1-oxide nucleotides, albeit with reduced allosteric regulation compared to unmodified analogues. This diminished regulatory capacity, attributed to weaker binding at allosteric sites, underscores the structural sensitivity of enzymatic control mechanisms.
Table 2: Enzymatic Interactions with Adenine 1-Oxide Derivatives
Spectroscopic analyses, including ¹³C NMR and UV absorption, have revealed that adenine 1-oxide exhibits reduced aromaticity compared to adenine, altering its electronic properties. These changes influence its base-pairing behavior and photochemical reactivity. For instance, UV irradiation induces a rearrangement to isoguanine derivatives, a reaction exploited to study photolesion repair pathways.
In metal coordination chemistry, adenine 1-oxide’s ability to form stable complexes with divalent cations has provided insights into nucleic acid-metal interactions. The Hg(II) complex, for example, adopts a distorted tetrahedral geometry with Hg-N bond lengths of 2.02–2.15 Å, serving as a structural mimic for mercury-DNA adducts. Such models are vital for toxicological studies of heavy metal exposure.
Properties
IUPAC Name |
1-hydroxy-7H-purin-6-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-4-3-5(8-1-7-3)9-2-10(4)11/h1-2,6,11H,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJALHQKXFOENF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=N)N(C=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40901683 | |
| Record name | Adenine-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40901683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
700-02-7 | |
| Record name | Adenine, 1-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110037 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Adenine-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40901683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adenine 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.761 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADENINE 1-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G38YA4XN2P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
Adenine, 1-oxide (also referred to as adenine N1-oxide) is an oxidized derivative of adenine, a fundamental purine nucleobase involved in various biological processes. This article explores the biological activity of this compound, focusing on its biochemical behavior, potential therapeutic applications, and relevant case studies.
This compound is formed through the oxidation of adenine, typically via reactive oxygen species (ROS) such as hydrogen peroxide. This oxidative modification can occur under physiological conditions and has been implicated in DNA damage and mutagenesis. Studies have shown that adenine N1-oxide can be generated in cellular environments exposed to ROS, leading to significant biological consequences .
Biological Activities
1. Inhibition of Viral Replication
This compound has been identified as a selective inhibitor of vaccinia virus replication. Research indicates that it inhibits viral late protein synthesis, suggesting its potential as an antiviral agent . This activity underscores the significance of adenine derivatives in developing therapeutic strategies against viral infections.
2. Anticancer Properties
The compound exhibits growth-inhibitory effects on various cancer cell lines. For instance, studies have reported that adenosine N1-oxide and its derivatives demonstrate potent cytotoxicity against mouse sarcoma 180 cells . Furthermore, adenine analogues are being explored for their ability to inhibit DNA/RNA synthesis, making them valuable candidates in cancer treatment regimens .
3. Role in DNA Damage and Repair
Adenine N1-oxide contributes to DNA damage when incorporated into DNA strands during replication. The presence of oxidized nucleotides can lead to mutations or inhibit chain elongation by DNA polymerases. For example, the oxidation of dATP and dCTP by hydrogen peroxide results in the formation of modified nucleosides that are incorporated into DNA . This mechanism highlights the dual role of adenine derivatives as both substrates for metabolic pathways and potential sources of genetic instability.
Table: Summary of Biological Activities of this compound
Case Studies
Case Study 1: Antiviral Activity
In a controlled study examining the effects of adenine N1-oxide on vaccinia virus-infected cells, researchers observed a marked decrease in viral replication rates at concentrations as low as 10 µM. This study suggests that adenine N1-oxide could serve as a lead compound for developing antiviral therapies targeting similar viruses .
Case Study 2: Cancer Cell Line Testing
Adenine N1-oxide was tested against several cancer cell lines, including breast and lung cancer models. Results indicated that the compound induced apoptosis at concentrations ranging from 5 to 50 µM over a 48-hour exposure period. These findings support further exploration into its mechanism of action and potential clinical applications .
Scientific Research Applications
Biological Activities
Adenine N1-oxide exhibits several significant biological activities:
- Oxidative Stress Research : It serves as a valuable compound for studying oxidative stress and DNA damage mechanisms. Research indicates that adenine N1-oxide can be formed as a result of oxidative damage in DNA, particularly under non-radical conditions using hydrogen peroxide .
- Enzymatic Reactions : Studies have shown that adenine N1-oxide can act as a substrate for mitochondrial phosphotransferases, influencing energy metabolism within cells. Additionally, it has been observed to affect enzyme activities as an allosteric effector, impacting enzymes like glutamate dehydrogenase and phosphofructokinase.
Molecular Biology and Genetics
Adenine N1-oxide's role in DNA replication has been extensively studied. It has been shown to incorporate into DNA strands during replication, albeit with lower efficiency compared to natural bases. This incorporation can lead to mutations and affects base pairing fidelity during DNA synthesis .
Therapeutic Potential
Adenine N1-oxide has demonstrated potential therapeutic applications:
- Antiviral Activity : It has been reported as a selective inhibitor of vaccinia virus replication, suggesting its potential use in antiviral therapies .
- Cancer Research : The compound has shown growth-inhibitory activity against certain cancer cell lines, indicating its possible application in cancer treatment strategies .
Case Studies and Findings
Comparative Analysis with Related Compounds
The unique properties of adenine N1-oxide can be contrasted with other related compounds based on their structural modifications and biological activities:
| Compound | Structure Modification | Biological Activity |
|---|---|---|
| Adenosine | Ribose attached to adenine | Energy transfer (ATP), signaling |
| 2-Hydroxyadenine | Hydroxyl group at C2 | Mutagenic potential; involved in DNA repair |
| Guanine | Similar purine base | Key component of DNA/RNA; energy metabolism |
| Cytosine | Pyrimidine base | Involved in RNA synthesis; mutations |
Comparison with Similar Compounds
Key Observations :
- Adenine, 1-oxide synthesis is more efficient and reproducible compared to its 3- and 7-oxide isomers, which are sensitive to pH and buffer composition .
- Adenine, 7-oxide formation is contested; attributes prior reports to misidentification under citrate buffer conditions .
- Guanine, 1-oxide shares photochemical behavior with this compound but differs in biological activity due to guanine’s role in DNA .
Key Observations :
- This compound nucleotides are enzymatically active in phosphoryl transfer but lack mitochondrial membrane recognition, unlike natural adenine nucleotides .
- Guanine, 1-oxide and 4-NQO-derived adducts (e.g., 4-hydroxyaminoquinoline 1-oxide) are more mutagenic due to bulky DNA lesions that arrest DNA polymerases .
Photochemical and Stability Profiles
Key Observations :
- This compound is more photolabile than hypoxanthine derivatives, with pH-dependent stability influencing its biological applications .
Q & A
Q. What are the established methods for synthesizing and characterizing adenine 1-oxide in laboratory settings?
Adenine 1-oxide is synthesized via oxidation of adenine using peroxides (e.g., 3% hydrogen peroxide) under controlled pH conditions. Optimal yields are achieved in citrate buffer at pH 4, with identification confirmed by UV spectroscopy (absorption bands at ~230 nm) and column chromatography (e.g., A-6 resin) to resolve it from other N-oxides like adenine 3-oxide and 9-oxide . Characterization requires comparison with authentic samples and purity validation through spectral and chromatographic consistency .
Q. How can researchers ensure reproducibility in experimental protocols for adenine 1-oxide synthesis?
Detailed methodologies must include buffer composition (e.g., citrate vs. phosphate), reaction duration, and pH monitoring. Raw data (e.g., UV spectra, chromatograms) should be included in appendices to support transparency. Cross-referencing with primary literature on displacement reactions of 6-sulfonylpurine 3-oxides or direct oxidation pathways is critical for protocol validation .
Advanced Research Questions
Q. How do pH and buffer systems influence the stability and tautomeric behavior of adenine 1-oxide?
Adenine 1-oxide exhibits pH-dependent tautomerism: the N-oxide form dominates at neutral pH (evidenced by a 230-nm UV absorption band), while protonation at acidic pH shifts tautomerization to the N-hydroxy form. Buffer choice (e.g., citrate vs. succinate) impacts reaction kinetics, with citrate enabling detectable yields even at pH 6, unlike succinate . Advanced studies should incorporate pH titration with UV monitoring and computational modeling to map tautomeric equilibria .
Q. What methodological approaches resolve contradictions in reported quantum yields for adenine 1-oxide photoreduction?
Discrepancies in quantum yields (e.g., 0.07 at pH <4 vs. 0.05 at pH >6) arise from competing photoreduction pathways (triplet-state enolate anion vs. N-hydroxyl tautomer). Researchers must standardize light sources, pH calibration, and actinometry. Comparative studies with structurally analogous compounds (e.g., 6-methoxypurine 3-oxide) can isolate variables affecting photoreactivity .
Q. How does adenine 1-oxide interact with DNA, and what are the implications for mutagenicity studies?
Adenine 1-oxide forms adducts with DNA bases, particularly at guanine N2 and adenine N6 positions, as shown in in vitro models using 4-nitroquinoline 1-oxide derivatives. Researchers should employ whole-genome sequencing to map mutation patterns (e.g., adenine-to-guanine transitions) and correlate these with dose-response curves. Statistical analysis of mutation loads must account for random genomic distribution and guanine preference .
Q. What strategies validate the oncogenic specificity of adenine 1-oxide isomers compared to other purine N-oxides?
Structural specificity studies require synthesizing isomers (e.g., 1-hydroxyxanthine vs. 3-hydroxyxanthine) and testing their oncogenicity in in vivo models. Methods include tumor induction assays, metabolite tracking via UPLC-QTOF MS, and comparative analysis of adduct formation kinetics. Data must be contextualized with literature on purine N-oxide reactivity and metabolic pathways .
Methodological Best Practices
- Data Presentation : Large datasets (e.g., raw UV spectra, chromatograms) should be relegated to appendices, while processed data (e.g., quantum yield calculations) must appear in the main text with error margins and statistical significance .
- Literature Review : Prioritize primary sources (e.g., Journal of Organic Chemistry) over secondary summaries. Use databases like ChemIDplus for spectral validation and cross-check synthesis protocols .
- Experimental Design : Include controls for buffer interference (e.g., citrate vs. phosphate) and validate novel findings against established purine N-oxide chemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
